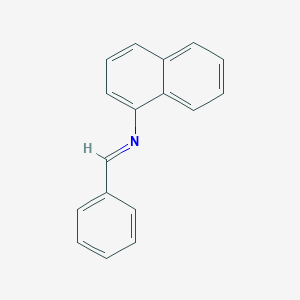
N-(1-naphthyl)-N-(phenylmethylene)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthyl)-N-(phenylmethylene)amine (NPA) is an organic compound that is widely used in the scientific research community. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and biochemistry. NPA is an amine, which is a type of organic compound that is composed of nitrogen and hydrogen atoms. It is a colorless solid at room temperature and is soluble in many organic solvents.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(1-naphthyl)-N-(phenylmethylene)amine involves the condensation reaction between 1-naphthylamine and benzaldehyde in the presence of a suitable catalyst.
Starting Materials
1-naphthylamine, Benzaldehyde, Catalyst (such as p-toluenesulfonic acid or sodium hydroxide), Solvent (such as ethanol or methanol)
Reaction
1. Dissolve 1-naphthylamine and benzaldehyde in a suitable solvent., 2. Add a suitable catalyst to the reaction mixture., 3. Heat the mixture under reflux for several hours., 4. Cool the mixture and filter the precipitated product., 5. Wash the product with a suitable solvent and dry it under vacuum., 6. Characterize the product using spectroscopic techniques (such as IR and NMR spectroscopy).
科学研究应用
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used in the synthesis of the anticonvulsant drug topiramate, as well as in the study of the mechanism of action of the antifungal drug amphotericin B. N-(1-naphthyl)-N-(phenylmethylene)amine has also been used to study the biochemical and physiological effects of various drugs, such as the effects of the anticonvulsant drug gabapentin on the central nervous system.
作用机制
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of mechanisms of action, depending on the application. In the synthesis of drugs, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a catalyst, promoting the formation of the desired product. In the study of biochemical and physiological processes, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a probe, allowing researchers to study the effects of various drugs on the body. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used to study the mechanism of action of the antifungal drug amphotericin B, as well as to study the effects of the anticonvulsant drug gabapentin on the central nervous system.
生化和生理效应
N-(1-naphthyl)-N-(phenylmethylene)amine has been studied for its biochemical and physiological effects. In the study of the antifungal drug amphotericin B, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the activity of the drug, as well as to reduce its toxicity. Similarly, in the study of the anticonvulsant drug gabapentin, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the drug's efficacy and reduce its side effects. N-(1-naphthyl)-N-(phenylmethylene)amine has also been studied for its effects on the central nervous system, where it was found to reduce anxiety and improve cognitive performance.
实验室实验的优点和局限性
N-(1-naphthyl)-N-(phenylmethylene)amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of N-(1-naphthyl)-N-(phenylmethylene)amine is its versatility, as it can be used in a variety of applications, including synthesis, drug discovery, and biochemistry. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine is relatively easy to synthesize and is relatively stable in organic solvents. However, N-(1-naphthyl)-N-(phenylmethylene)amine has some limitations, such as its low solubility in water and its potential to cause skin irritation.
未来方向
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of potential future applications in scientific research. For example, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to study the effects of drugs on the central nervous system and to develop new drugs for neurological conditions. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used in the synthesis of new drugs, as well as in the study of biochemical and physiological processes. Finally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to develop new catalysts for organic synthesis, as well as to study the mechanism of action of drugs.
属性
IUPAC Name |
N-naphthalen-1-yl-1-phenylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYSYDZNCHIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360901 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-N-(phenylmethylene)amine | |
CAS RN |
890-51-7 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
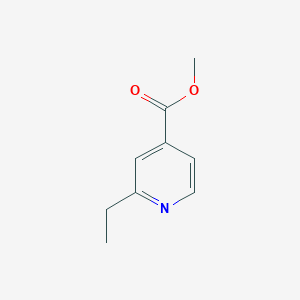
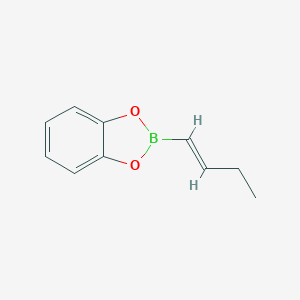
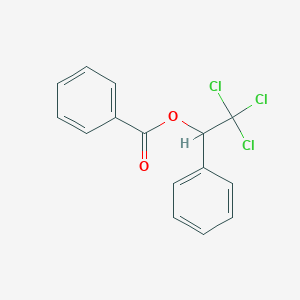

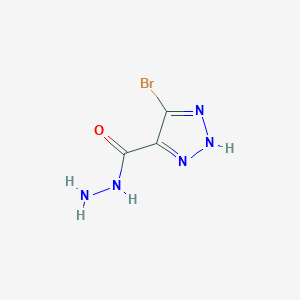
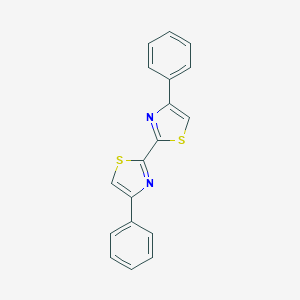
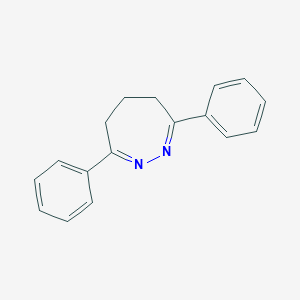
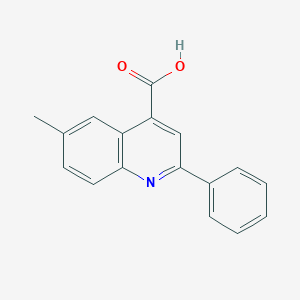
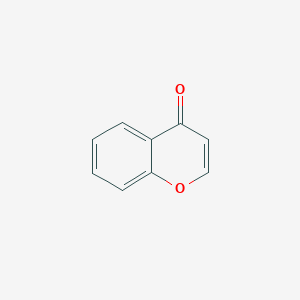
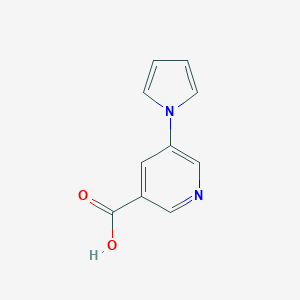
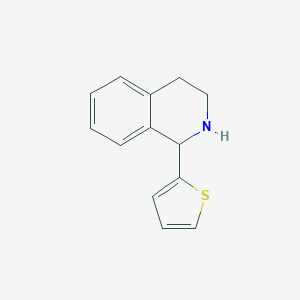
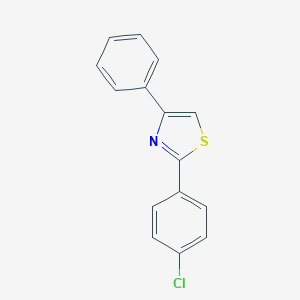
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)